molecular formula C18H18N4O6 B7719411 N-(2-methoxy-5-methylphenyl)-N'-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]oxamide

N-(2-methoxy-5-methylphenyl)-N'-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]oxamide

Cat. No.: B7719411
M. Wt: 386.4 g/mol
InChI Key: IHJRRACSPFLUFR-VXLYETTFSA-N
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Description

N-(2-methoxy-5-methylphenyl)-N’-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]oxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes methoxy and nitro functional groups, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-N’-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]oxamide typically involves a multi-step process. One common method includes the condensation reaction between 2-methoxy-5-methylaniline and 4-methoxy-3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-N’-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]oxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-N’-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]oxamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-N’-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]oxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-N’-[(E)-(4-methoxyphenyl)methylideneamino]oxamide
  • N-(2-methylphenyl)-N’-[(E)-(4-nitrophenyl)methylideneamino]oxamide
  • N-(2-methoxy-5-methylphenyl)-N’-[(E)-(4-nitrophenyl)methylideneamino]oxamide

Uniqueness

N-(2-methoxy-5-methylphenyl)-N’-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]oxamide stands out due to its specific combination of methoxy and nitro groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-N'-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O6/c1-11-4-6-15(27-2)13(8-11)20-17(23)18(24)21-19-10-12-5-7-16(28-3)14(9-12)22(25)26/h4-10H,1-3H3,(H,20,23)(H,21,24)/b19-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJRRACSPFLUFR-VXLYETTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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